molecular formula C26H24N4O6S2 B2359025 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide CAS No. 380638-33-5

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2359025
CAS No.: 380638-33-5
M. Wt: 552.62
InChI Key: UMEIBFXZPYTUIY-UHFFFAOYSA-N
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C26H24N4O6S2 and its molecular weight is 552.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Bioactive Molecules

A study highlighted the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening. These compounds were synthesized by condensing ethyl chloroformate with substituted 2-aminobenzothiazoles and were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).

Pharmacological Applications

Another study explored the pharmacological potential of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives as diuretic and antihypertensive agents. These compounds showed significant activity, highlighting the chemical scaffold's potential in developing new therapeutic agents (Rahman et al., 2014).

Anticancer Evaluation

Research into 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety assessed their cytotoxic activity against various cancer cell lines. Several compounds demonstrated potent cytotoxic activity, indicating their potential as anticancer agents. The compounds' mechanisms of action included induction of apoptosis and cell cycle arrest (Ravichandiran et al., 2019).

Novel Synthesis Methods

A study on the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives showcased a novel synthetic method. These compounds were characterized for future pharmacological activity investigations, underlining the utility of such chemical structures in synthesizing new medicinal agents (Zaki et al., 2017).

Inhibitors of Carbonic Anhydrases

Research into aromatic sulfonamide inhibitors of carbonic anhydrases demonstrated the synthesis and evaluation of compounds as inhibitors for various isoenzymes. This research provides insights into the development of targeted inhibitors for therapeutic applications (Supuran et al., 2013).

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O6S2/c1-18-17-25(28-36-18)29-37(32,33)22-14-10-21(11-15-22)27-26(31)20-8-12-23(13-9-20)38(34,35)30-16-4-6-19-5-2-3-7-24(19)30/h2-3,5,7-15,17H,4,6,16H2,1H3,(H,27,31)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEIBFXZPYTUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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